molecular formula C9H7N3O B3021097 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile CAS No. 221290-03-5

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Cat. No. B3021097
Key on ui cas rn: 221290-03-5
M. Wt: 173.17 g/mol
InChI Key: VCQBDEDRWMCMMN-UHFFFAOYSA-N
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Patent
US06552042B2

Procedure details

N-Boc-2-amino-5-cyanophenylglycin ethyl ester (2.6 g, 8.17 mmol) in MeOH (20 mL) was treated with 4M HCl in dioxane (20 mL) at rt for 16 hours. To the mixture was added Et2O until no more solid appeared. The solid was collected, washed with Et2O, and dried by air to give the product (1.4 g, 82%). 1H NMR (CD3COCD3) δ 7.02 (d, J=8.4 Hz, 1H), 7.00 (d, J=1.8 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.89 (s, 2H).
Name
N-Boc-2-amino-5-cyanophenylglycin ethyl ester
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]([C:14]1[CH:19]=[C:18]([C:20]#[N:21])[CH:17]=[CH:16][C:15]=1[NH2:22])C(OC(C)(C)C)=O)C.Cl.CCOCC>CO.O1CCOCC1>[C:20]([C:18]1[CH:19]=[C:14]2[C:15](=[CH:16][CH:17]=1)[NH:22][C:4](=[O:3])[CH2:5][NH:6]2)#[N:21]

Inputs

Step One
Name
N-Boc-2-amino-5-cyanophenylglycin ethyl ester
Quantity
2.6 g
Type
reactant
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)C1=C(C=CC(=C1)C#N)N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with Et2O
CUSTOM
Type
CUSTOM
Details
dried by air

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C2NCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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